![molecular formula C24H23ClO5 B4623178 3-{6-氯-4-甲基-2-氧代-7-[(3-苯基-2-丙烯-1-基)氧基]-2H-色满-3-基}丙酸乙酯](/img/structure/B4623178.png)

3-{6-氯-4-甲基-2-氧代-7-[(3-苯基-2-丙烯-1-基)氧基]-2H-色满-3-基}丙酸乙酯

描述

Synthesis Analysis

The synthesis of compounds similar to the given chemical structure often involves multi-step organic reactions that can include the coupling of chromene derivatives with appropriate alkylating agents or the functionalization of pre-existing chromene structures. While specific details on the synthesis of this exact compound were not found, similar compounds have been synthesized through reactions involving chromene derivatives. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been prepared and reacted with various reagents to yield complex molecules (Vetyugova et al., 2018). These synthesis strategies highlight the versatility of chromene-based compounds in organic synthesis and their potential as building blocks for more complex structures.

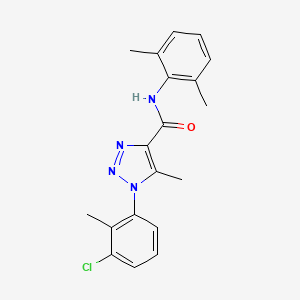

Molecular Structure Analysis

The molecular structure of chromene derivatives, including the compound , is characterized by the presence of a fused benzopyran ring system, which significantly influences their physical and chemical properties. Spectroscopic and diffractometric techniques, such as X-ray crystallography, have been employed to elucidate the structures of related compounds, revealing details about their conformations and intermolecular interactions (F. Vogt et al., 2013). These studies are crucial for understanding the behavior of such compounds under different conditions and their reactivity profiles.

Chemical Reactions and Properties

Chromene derivatives, including the compound under discussion, can undergo various chemical reactions, leveraging the reactivity of their multiple functional groups. For example, the presence of ester, ether, and ketone functionalities opens avenues for nucleophilic attacks, condensation reactions, and modifications through various organic synthesis methodologies. The reactivity of similar compounds has been demonstrated through their participation in reactions forming complex heterocyclic structures (Kuruca et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including melting and boiling points, solubility in different solvents, and crystalline behavior, are influenced by their molecular structure. Polymorphism, a phenomenon where a compound can exist in more than one crystalline form, has been observed in similar compounds. These forms can exhibit different physical properties and stability profiles, which are essential considerations in the development of pharmaceutical and material science applications (F. Vogt et al., 2013).

科学研究应用

合成和反应性

新型化合物形成

2-氧代-3-(4-氧代-4Н-色满-2-基)丙酸乙酯因其与 S-甲基异硫脲半氢碘酸盐的反应性而受到探索,形成具有进一步药物研究潜力的化合物。该反应证明了色满-3-基衍生物在合成新型杂环化合物中的多功能性,这些化合物在药物化学中可能具有多种应用 (Vetyugova 等,2018)。

抗菌活性

一些衍生自色满基-2(3H)-呋喃酮的新型杂环化合物(与本化合物在结构上相关)已被合成并评估其抗菌活性。这突出了色满-3-基衍生物在开发新的抗菌剂中的潜在用途 (Ramadan & El‐Helw,2018)。

材料科学

- 聚合物反应性:对乙烯和丙烯酸烷基共聚物的酯交换反应的研究,涉及与 3-{6-氯-4-甲基-2-氧代-7-[(3-苯基-2-丙烯-1-基)氧基]-2H-色满-3-基}丙酸乙酯在结构上相似的化合物,提供了通过化学反应来改性聚合物性质的见解。这项工作可以为开发具有针对特定应用而定制的性能的新材料提供信息 (Hu & Lambla,1994)。

属性

IUPAC Name |

ethyl 3-[6-chloro-4-methyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClO5/c1-3-28-23(26)12-11-18-16(2)19-14-20(25)22(15-21(19)30-24(18)27)29-13-7-10-17-8-5-4-6-9-17/h4-10,14-15H,3,11-13H2,1-2H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCAUOLUBPPBPI-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC=CC3=CC=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OC/C=C/C3=CC=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(3-acetylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4623098.png)

![N-(4-chlorobenzyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623105.png)

![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4623110.png)

![3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4623118.png)

![5-bromo-2-methoxy-3-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4623123.png)

![5-({[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4623134.png)

![7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4623136.png)

![1-(3,4-difluorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4623142.png)

![3-benzoyl-7-methyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-trione](/img/structure/B4623160.png)

![6-ethyl-4-({4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4623166.png)

![methyl 4-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4623185.png)

![1-(4-bromophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4623193.png)